molecular formula C18H13ClN4O3 B11194409 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11194409
M. Wt: 368.8 g/mol
InChI Key: TXXUPLYHEUKFLF-UHFFFAOYSA-N
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Description

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two oxadiazole rings, one substituted with a 3-chlorophenyl group and the other with a 4-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or proteins may contribute to its anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-1,3,4-oxadiazole: Lacks the additional oxadiazole ring and methoxyphenyl group.

    3-(4-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the chlorophenyl-substituted oxadiazole ring.

Uniqueness

The presence of two oxadiazole rings, each substituted with different aromatic groups, imparts unique chemical and biological properties to 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This dual substitution enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H13ClN4O3/c1-24-14-7-5-11(6-8-14)17-20-15(26-23-17)10-16-21-22-18(25-16)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3

InChI Key

TXXUPLYHEUKFLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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